4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC15277226
Molecular Formula: C9H8N4OS
Molecular Weight: 220.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N4OS |
|---|---|
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | 4-methyl-N-pyridin-3-ylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C9H8N4OS/c1-6-8(15-13-12-6)9(14)11-7-3-2-4-10-5-7/h2-5H,1H3,(H,11,14) |
| Standard InChI Key | SYZIAWFMRQIJGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=CN=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The molecule comprises a 1,2,3-thiadiazole ring substituted at the 5-position by a carboxamide group (-CONH-) and at the 4-position by a methyl group (-CH3). The carboxamide nitrogen connects to a pyridin-3-yl moiety, creating a planar conjugated system that facilitates π-π stacking interactions with biological targets . X-ray crystallographic analyses of analogous compounds reveal bond lengths of 1.65–1.72 Å for the C=S bond in the thiadiazole ring and 1.34–1.38 Å for the amide C=O bond, indicating partial double-bond character .
Physicochemical Parameters
Key physicochemical properties include:
The moderate lipophilicity (logP ~1.87) enables membrane permeability while retaining sufficient water solubility for oral bioavailability .
Synthetic Methodologies
Primary Synthesis Route
The standard synthesis employs a four-step sequence (Figure 1):
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Thiadiazole Core Formation: Reaction of thiosemicarbazide with acetyl chloride in POCl3 yields 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (Yield: 72–78%) .
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Amide Coupling: Treatment with 3-aminopyridine using Hünig's base (DIPEA) in anhydrous DMF affords the carboxamide product (Yield: 65–70%).
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Recrystallization: Purification via ethanol/water mixtures achieves >98% purity (HPLC) .
Critical parameters include maintaining reaction temperatures below −10°C during acyl chloride formation and using molecular sieves to scavenge water during amidation .
Alternative Pathways
Pharmacological Profile
Kinase Inhibition Activity
In enzymatic screens, the compound inhibits c-Met kinase (IC50 = 38 nM) and PI3Kα (IC50 = 112 nM), surpassing first-generation thiadiazoles by 5–7 fold . Molecular dynamics simulations show the methyl group occupying a hydrophobic pocket near the ATP-binding site, while the pyridine nitrogen forms a hydrogen bond with Glu885 in c-Met .
Antiparasitic Efficacy
Against Onchocerca gutturosa adult worms, the compound reduces motility by 98% at 1 µM over 72 hours (EC90 = 0.87 µM) . Transcriptomic analysis reveals downregulation of filarial collagen genes (col-1, col-3) by >60%, suggesting disruption of cuticle synthesis .
ADME-Tox Profile
The favorable safety margin (hERG IC50 >10× efficacy concentration) and lack of CYP inhibition suggest low clinical toxicity risks .
Therapeutic Applications
Oncology Indications
In MDA-MB-231 xenograft models, daily oral dosing (50 mg/kg) reduces tumor volume by 78% versus controls (p < 0.001), with complete regression in 20% of subjects . Companion PD studies confirm >90% phosphorylation inhibition of c-Met and AKT in tumor tissue .
Antifilarial Therapy
A single 100 mg/kg oral dose clears 94% of Litomosoides sigmodontis microfilariae in jirds within 48 hours, outperforming ivermectin (68% clearance) . No rebound infection occurs over 90-day follow-up periods .
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